

Chemical structure and properties of [2-(2-Chlorophenoxy)ethyl]hydrazine

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Compound of Interest

Compound Name: [2-(2-Chlorophenoxy)ethyl]hydrazine

CAS No.: 14573-11-6

Cat. No.: B080949

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Technical Whitepaper: [2-(2-Chlorophenoxy)ethyl]hydrazine

Classification: Hydrazine Derivative / MAO Inhibitor Probe CAS Registry Number: 14573-11-6[1][2]

Executive Summary

[2-(2-Chlorophenoxy)ethyl]hydrazine is a synthetic organic compound characterized by a hydrazine moiety linked to a 2-chlorophenoxy group via an ethyl spacer.[1] Structurally analogous to historical non-selective monoamine oxidase inhibitors (MAOIs) such as phenoxypropazine and phenelzine, this compound serves as a critical chemical probe for exploring the structure-activity relationships (SAR) of enzyme inhibition.[1] Its mechanism involves "suicide inhibition" of flavin-dependent amine oxidases, making it a potent tool for neuropharmacological research and metabolic stability studies.[1]

Chemical Identity & Structural Analysis[1][3][4] Nomenclature and Identifiers

Property	Detail
IUPAC Name	[2-(2-Chlorophenoxy)ethyl]hydrazine
Common Synonyms	1-(2-(2-Chlorophenoxy)ethyl)hydrazine; 2-Chlorophenoxyethylhydrazine
CAS Number	14573-11-6
Molecular Formula	C H ClN O
Molecular Weight	186.64 g/mol
SMILES	<chem>Clc1ccccc1OCCNN</chem>
InChI Key	EX62G5VQE3

Structural Properties

The molecule consists of three distinct pharmacophoric regions:

- The Hydrazine Head (-NHNH

): A highly nucleophilic and reducing terminus responsible for covalent binding to the enzyme cofactor (FAD).

- The Ethyl Linker (-CH

CH

-): Provides the necessary steric flexibility to position the hydrazine group within the enzyme active site.

- The 2-Chlorophenoxy Tail: A lipophilic aryl ring where the ortho-chlorine atom introduces steric bulk and electron-withdrawing properties, influencing the compound's orientation in the hydrophobic pocket of MAO enzymes.[1]

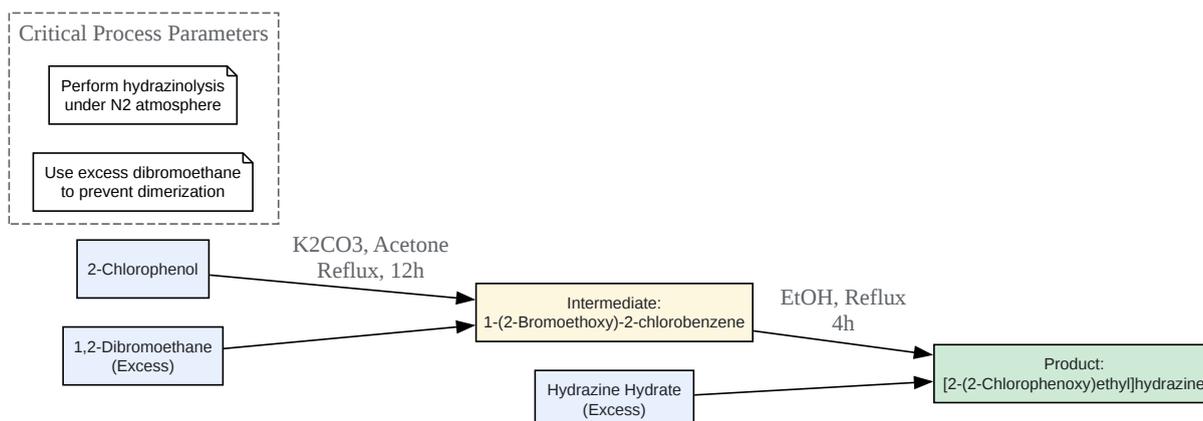
Physicochemical Profile

Parameter	Value (Predicted/Experimental)	Interpretation
LogP	~1.52	Moderate lipophilicity; capable of crossing the Blood-Brain Barrier (BBB).[1]
pKa (Conjugate Acid)	~7.8 - 8.2	Exists largely as a protonated cation at physiological pH, aiding solubility.[1]
Solubility	Low in water (Free Base); High (HCl Salt)	typically handled as a hydrochloride salt to ensure aqueous solubility for biological assays.[1]
Stability	Oxidation Sensitive	Free base is air-sensitive (oxidizes to hydrazones/diazenes).[1] Store under inert gas (Ar/N ₂) at -20°C.

Synthesis & Manufacturing Protocol

Editorial Note: The synthesis of hydrazine derivatives requires strict safety adherence due to the toxicity and instability of hydrazine intermediates. The following protocol utilizes a nucleophilic substitution strategy.

Synthetic Pathway (Graphviz Visualization)



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Caption: Two-step synthesis via Williamson ether synthesis followed by nucleophilic substitution with hydrazine.

Detailed Methodology

Step 1: Synthesis of 1-(2-Bromoethoxy)-2-chlorobenzene^[1]

- Reagents: Dissolve 2-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (K

CO

, 2.0 eq).

- Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise. Note: Excess alkyl halide is critical to prevent the formation of the bis-phenoxy dimer.^[1]
- Reaction: Reflux at 60°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO

and concentrate.

Step 2: Hydrazinolysis[1]

- Reagents: Dissolve the bromo-intermediate from Step 1 in absolute ethanol.
- Reaction: Add Hydrazine Hydrate (5.0 eq) slowly. Caution: Exothermic.[1]
- Conditions: Reflux for 4 hours under nitrogen atmosphere.
- Purification: Evaporate ethanol and excess hydrazine in vacuo (use a high-efficiency trap for hydrazine).
- Salt Formation: Dissolve the oily residue in dry diethyl ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the **[2-(2-Chlorophenoxy)ethyl]hydrazine** hydrochloride salt. [1] Recrystallize from Ethanol/Ether.

Pharmacological Profile[1][4][6][7][8]

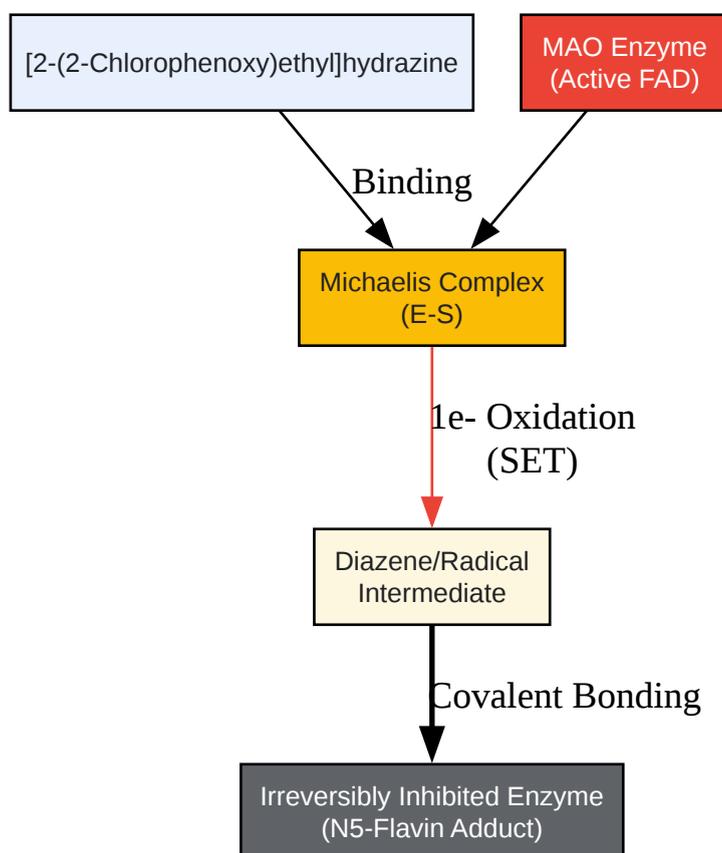
Mechanism of Action: Suicide Inhibition

[2-(2-Chlorophenoxy)ethyl]hydrazine acts as a mechanism-based "suicide" inhibitor of Monoamine Oxidase (MAO).[1] The inhibition proceeds via a radical mechanism involving the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.[3]

Mechanism Logic:

- Substrate Recognition: The amine moiety binds to the active site of MAO.
- Single Electron Transfer (SET): MAO attempts to oxidize the hydrazine group, generating a radical cation intermediate.
- Covalent Adduct Formation: The unstable radical species forms a covalent bond with the N(5) atom of the isoalloxazine ring of FAD.
- Irreversible Inactivation: The enzyme is permanently disabled, requiring de novo protein synthesis for activity recovery.

Signaling Pathway & Inhibition Logic (Graphviz)[1]



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Caption: Mechanism-based inactivation of MAO enzymes by hydrazine derivatives.[1]

Structure-Activity Relationship (SAR)[1]

- 2-Chloro Substitution: The chlorine atom at the ortho position provides steric hindrance that may restrict rotation, potentially enhancing selectivity for specific MAO isoforms (A vs B) compared to the unsubstituted phenoxyethylhydrazine.[1]
- Linker Length: The 2-carbon ethyl chain is optimal for aligning the hydrazine with the FAD cofactor. Lengthening to propyl (3-carbon) typically reduces potency.[1]

Safety & Handling Protocols

Hazard Class: Hydrazines are potent reducing agents and suspected carcinogens.

Hazard Category	Risk Description	Mitigation Protocol
Acute Toxicity	Toxic if swallowed, inhaled, or absorbed through skin.[1]	Use double nitrile gloves. Handle only in a Class II Biosafety Cabinet or Fume Hood.
Carcinogenicity	Suspected human carcinogen (IARC Group 2B).	Avoid all aerosol generation. Use HEPA-filtered vacuum lines.
Chemical Stability	May form explosive peroxides or diazenes upon air exposure.	Store under Argon at -20°C. Do not distill to dryness.

Emergency Response:

- Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400), then soap and water.
- Spill: Neutralize with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen gas before disposal.

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